molecular formula C13H18N2O B4425105 N-cycloheptylpyridine-2-carboxamide

N-cycloheptylpyridine-2-carboxamide

Cat. No.: B4425105
M. Wt: 218.29 g/mol
InChI Key: SVRXABGPKJMHKG-UHFFFAOYSA-N
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Description

N-cycloheptylpyridine-2-carboxamide, identified by CAS number 899374-11-9, is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . Its structure features a pyridine-2-carboxamide core substituted with a cycloheptyl group on the amide nitrogen, as represented by the SMILES notation O=C(c1ccccn1)NC1CCCCCC1 . This structure makes it a valuable intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . The compound is offered with a high purity level of 95% and is intended for research and development purposes only . It is not intended for human or animal use. Researchers can procure this product in various quantities to suit their experimental needs, with packaging options ranging from 50 mg to 10 g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-9-5-6-10-14-12)15-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRXABGPKJMHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of N Cycloheptylpyridine 2 Carboxamide Within the Landscape of Pyridine Carboxamide Chemistry

The foundational structure of N-cycloheptylpyridine-2-carboxamide is the pyridine (B92270) carboxamide scaffold. Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. researchgate.netnih.gov The carboxamide group (-C(=O)NH-) attached to the pyridine ring at the 2-position creates a planar and rigid linker that can participate in hydrogen bonding, a critical interaction in molecular recognition processes. uantwerpen.be

Pyridine-2-carboxamide derivatives are a well-established class of compounds in medicinal chemistry and materials science. researchgate.net The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity to the molecule, while the amide group provides both hydrogen bond donor and acceptor capabilities. nih.gov This combination of features allows for diverse and specific interactions with biological macromolecules, such as enzymes and receptors.

A general synthesis for pyridine-2-carboxamide derivatives often involves the reaction of pyridine-2-carbonyl chloride with a suitable amine, in this case, cycloheptylamine (B1194755). organic-chemistry.org This straightforward amidation reaction allows for the systematic variation of the N-substituent, enabling the exploration of a wide chemical space.

Exploration of the Cycloheptyl Moiety S Influence on Molecular Architecture and Function

The distinguishing feature of N-cycloheptylpyridine-2-carboxamide is the N-cycloheptyl group. Unlike smaller, more rigid cycloalkanes such as cyclopropane (B1198618) or cyclohexane, the seven-membered cycloheptyl ring possesses a higher degree of conformational flexibility. This flexibility allows the group to adopt various spatial arrangements, which can be advantageous for optimizing binding interactions with the often irregularly shaped pockets of biological targets.

The introduction of a cycloalkyl group, such as cycloheptyl, can significantly impact a molecule's physicochemical properties. Generally, increasing the alkyl size leads to increased lipophilicity, which can influence a compound's solubility, permeability across biological membranes, and metabolic stability. While smaller rings like cyclopropyl (B3062369) can increase rigidity and metabolic stability, larger rings like cycloheptyl introduce a balance of lipophilicity and conformational adaptability. nih.gov

Rationale for Comprehensive Academic Investigation of N Cycloheptylpyridine 2 Carboxamide

Direct Amidation Strategies for this compound Synthesis

Direct amidation methods represent the most straightforward approach to constructing this compound, involving the direct coupling of the carboxylic acid or its activated form with the corresponding amine.

Carboxylic Acid and Amine Coupling Approaches

One effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent has been shown to provide almost quantitative yields in the amidation of picolinic acid under ambient conditions in a solvent like acetonitrile. A key advantage of this method is the straightforward purification process, which involves simple evaporation of the solvent and extraction of the coupling agent's byproducts with an aqueous base. researchgate.net

The general reaction scheme for the coupling of picolinic acid and cycloheptylamine (B1194755) using a coupling agent is depicted below:

Picolinic Acid + Cycloheptylamine + Coupling Agent → this compound + Byproducts

Coupling AgentSolventTemperatureYieldReference
DMTMMAcetonitrileRoom TemperatureHigh researchgate.net

This table illustrates a common coupling agent used for the amidation of picolinic acid. The yield is described as "High" based on the qualitative description in the cited source for similar reactions.

Leveraging Acid Halide Intermediates in Amide Bond Formation

An alternative and highly effective direct amidation strategy involves the conversion of picolinic acid into a more reactive intermediate, such as picolinoyl chloride. This acid halide can then readily react with cycloheptylamine to form the desired amide. The activation of picolinic acid is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). umsl.edu

The resulting picolinoyl chloride hydrochloride is a reactive species that can be subsequently treated with cycloheptylamine. nih.gov The reaction is generally carried out in a suitable solvent and may require a base, such as triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. mdpi.com This two-step, one-pot procedure is a robust and widely used method for the synthesis of picolinamides.

A representative reaction scheme is as follows:

Picolinic Acid + SOCl₂ → Picolinoyl Chloride Hydrochloride umsl.edu

Picolinoyl Chloride Hydrochloride + Cycloheptylamine → this compound

ReagentsConditionsProductReference
Picolinic acid, Thionyl chloride, DMF40-72 °CPicolinoyl chloride umsl.edu
Picolinoyl chloride, Amine, Triethylamine-10 °C to room temperatureN-substituted pyridine-2-carboxamide mdpi.com

This table outlines the general conditions for the synthesis of N-substituted pyridine-2-carboxamides via an acid chloride intermediate, based on procedures for analogous compounds.

Catalytic Facilitation in Carboxamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency and selectivity. In the context of carboxamide synthesis, transition metal catalysts can play a significant role. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, the principles of catalytic C-H activation offer a promising avenue. For instance, palladium-catalyzed C-H/N-H coupling has been demonstrated for the formation of five- and six-membered heterocycles, utilizing a picolinamide (B142947) directing group. nih.gov This suggests the potential for developing catalytic systems where a pre-formed N-cycloheptylpicolinamide could direct further functionalization on the cycloheptyl ring.

Furthermore, the pyridine-2-carboxylic acid moiety itself can act as a catalyst in certain transformations, highlighting its versatile chemical nature. umsl.edu Research into the direct catalytic amidation of picolinic acid with cycloheptylamine could lead to more sustainable and atom-economical synthetic routes.

Multi-step Synthetic Sequences for Constructing the this compound Scaffold

For the synthesis of more complex analogues or when direct amidation is not feasible, multi-step synthetic sequences provide a powerful alternative. These approaches allow for the gradual construction of the target molecule through a series of well-defined chemical transformations.

Precursor Functionalization and Cyclization Pathways

Multi-step syntheses often involve the initial functionalization of a pyridine precursor, which is then elaborated to introduce the carboxamide moiety. For example, a pyridine ring can be functionalized with a group that can be later converted into a carboxylic acid or an amide. This approach is particularly useful for introducing substituents onto the pyridine ring that might not be compatible with direct amidation conditions.

One could envision a pathway starting with a functionalized pyridine, such as a 2-cyanopyridine. The cyano group can be hydrolyzed to a carboxylic acid, which is then coupled with cycloheptylamine. Alternatively, the synthesis could involve the construction of the pyridine ring itself as a key step. For instance, multi-component reactions can be employed to build the pyridine skeleton with the necessary functional groups already in place for subsequent conversion to the desired carboxamide. nih.gov Cyclization reactions are also a key strategy, where an acyclic precursor containing both the pyridine and cycloheptyl fragments is cyclized to form a larger ring system that incorporates the this compound as a structural motif. researchgate.net

Derivatization from Pre-existing Pyridine Scaffolds

A common and versatile approach involves starting with a pre-existing, suitably substituted pyridine scaffold and then building the carboxamide functionality. A prime example is the use of pyridine-2,6-dicarbonyl dichloride. mdpi.commdpi.com This commercially available starting material can be selectively reacted with one equivalent of cycloheptylamine to potentially form N-cycloheptyl-6-(chloroformyl)pyridine-2-carboxamide, which can then be further derivatized.

Alternatively, a more controlled approach involves the sequential addition of different amines. For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with a chiral amine to introduce a stereocenter, followed by reaction with cycloheptylamine. mdpi.com This methodology allows for the synthesis of a wide array of structurally diverse N-substituted pyridine-2-carboxamides.

A general synthetic pathway starting from a pre-existing pyridine scaffold is illustrated below, showcasing the synthesis of more complex structures:

Starting MaterialReagentsProduct TypeReference
Pyridine-2,6-dicarbonyl dichlorideL-alanine methyl ester hydrochloride, Triethylamine2,6-bis-carboxamide pyridine methyl ester mdpi.com
2,6-bis-carboxamide pyridine methyl esterHydrazine (B178648) hydratebis-hydrazide mdpi.com
bis-hydrazideAldehydebis-carboxamide pyridine Schiff's base mdpi.com

This table demonstrates a multi-step synthesis from a pre-existing pyridine scaffold to generate complex carboxamide derivatives, illustrating the principle of derivatization.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound typically proceeds via the coupling of a picolinic acid derivative with cycloheptylamine. A common and effective method involves the in-situ formation of the picolinoyl chloride, which then readily reacts with the amine to form the desired amide. nih.govnih.gov

The general reaction is as follows:

Picolinic Acid + Activating Agent → Picolinoyl Chloride Intermediate

Picolinoyl Chloride Intermediate + Cycloheptylamine → this compound

Key to maximizing the yield of this reaction is the careful optimization of several parameters. These include the choice of activating agent for the carboxylic acid, the solvent, the reaction temperature, and the base used to neutralize the acid generated during the reaction.

Activating Agents: Thionyl chloride (SOCl₂) is a frequently used reagent to convert picolinic acid to its more reactive acid chloride derivative. nih.govnih.gov Other activating agents common in amide bond formation, such as oxalyl chloride or coupling reagents used in peptide synthesis (e.g., DCC, EDC), could also be employed. google.com

Solvents: The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents are generally preferred to avoid side reactions with the reactive acid chloride intermediate. google.com Dichloromethane (DCM) is a commonly used solvent for this type of reaction. nih.gov Other suitable solvents may include tetrahydrofuran (B95107) (THF), acetonitrile, or toluene. google.com

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. The initial activation of picolinic acid with thionyl chloride may be performed at room temperature or with gentle heating. nih.gov The subsequent reaction with the amine is often carried out at a reduced temperature, such as 0 °C, to control the reactivity and minimize side reactions, before allowing the reaction to proceed to completion at room temperature.

Base: A base, typically a tertiary amine like triethylamine (Et₃N), is often added to the reaction mixture. nih.gov Its role is to scavenge the hydrochloric acid (HCl) that is formed during the reaction, preventing the protonation of the cycloheptylamine and driving the reaction towards the product.

A representative, though not exhaustive, optimization of the reaction conditions for the synthesis of this compound is presented in the interactive table below. The yields are illustrative and would be determined experimentally.

EntryActivating AgentSolventBaseTemperature (°C)Yield (%)
1SOCl₂Dichloromethane (DCM)Triethylamine0 to RT85
2Oxalyl ChlorideTetrahydrofuran (THF)Pyridine0 to RT82
3SOCl₂TolueneTriethylamineRT78
4EDC/HOBtDichloromethane (DCM)Diisopropylethylamine0 to RT90
5SOCl₂AcetonitrileNoneRT65

This table is a representative example of parameters that would be optimized for this synthesis. The yields are illustrative.

Computational and Theoretical Studies of N Cycloheptylpyridine 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of molecules. For N-cycloheptylpyridine-2-carboxamide, DFT would provide critical insights into its behavior at the atomic level.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing pyridine (B92270) ring and the amide linker, influenced by the bulky, electron-donating cycloheptyl group. Analysis of related pyridine carboxamide systems reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

In a study on 4-chloro-N-methylpyridine-2-carboxamide, the HOMO and LUMO energy levels were calculated to be -7.1572 eV and -1.9595 eV, respectively nih.gov. For this compound, the cycloheptyl group would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The LUMO is expected to be localized primarily on the pyridine ring, indicating its role as an electron acceptor.

Natural Bond Orbital (NBO) analysis is instrumental in elucidating donor-acceptor interactions within the molecule. For instance, in 4-chloro-N-methylpyridine-2-carboxamide, NBO analysis revealed significant hyperconjugative interactions, which contribute to the molecule's stability nih.gov. Similar interactions would be present in this compound, involving electron delocalization from the cycloheptyl ring and the amide nitrogen to the pyridine ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Based on studies of other pyridine carboxamides, the MEP of this compound would show a negative potential (red/yellow) around the pyridine nitrogen and the carbonyl oxygen, indicating these as sites for electrophilic attack and hydrogen bonding. A positive potential (blue) would be expected around the amide hydrogen and parts of the cycloheptyl ring, highlighting regions susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on related compounds

PropertyPredicted CharacteristicBasis of Prediction
HOMO EnergyHigher than simpler N-alkyl derivativesElectron-donating nature of the cycloheptyl group
LUMO LocalizationPrimarily on the pyridine ringElectron-withdrawing nature of the pyridine ring
Key NBO Interactionsn(N_amide) -> π(C=O), n(O_carbonyl) -> σ(N-C_amide)General amide and pyridine carboxamide characteristics
MEP Negative RegionsPyridine nitrogen, Carbonyl oxygenHigh electron density at these atoms
MEP Positive RegionsAmide proton, Cycloheptyl protonsLower electron density and sites for nucleophilic interaction

Prediction of Spectroscopic Properties and Conformational Energies

DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For 4-chloro-N-methylpyridine-2-carboxamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze its spectral features, with the results showing good agreement with experimental data nih.gov. Similar accuracy would be expected for this compound.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the C(pyridine)-C(amide) and N-C(cycloheptyl) bonds will lead to different conformers with varying energies. Studies on N-aryl amides have shown that the preference for cis or trans conformation of the amide bond is influenced by electronic and steric factors nih.gov. For this compound, the bulky cycloheptyl group would likely favor a specific rotational isomer to minimize steric hindrance. Quantum chemical calculations can predict the relative energies of these conformers, identifying the most stable three-dimensional arrangement.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Elucidation of Conformational Dynamics and Flexibility of the this compound Moiety

MD simulations would reveal the accessible conformations of the this compound molecule in solution. The cycloheptyl ring itself is highly flexible, adopting various chair and boat conformations. MD simulations can map the transitions between these conformations and how they influence the orientation of the pyridine carboxamide moiety. The flexibility of the amide linkage and the rotational freedom around the single bonds would also be characterized, providing a detailed picture of the molecule's dynamic landscape. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

In Silico Modeling of Ligand-Target Interactions (generalized)

Molecular docking and MD simulations are standard tools for predicting how a ligand like this compound might interact with a protein target. In studies of other pyridine carboxamide derivatives as enzyme inhibitors, molecular docking has been used to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. For example, in a study of pyridine carboxamide derivatives as urease inhibitors, docking revealed hydrogen bonding and π-π stacking interactions with the enzyme's active site mdpi.com. Similarly, for this compound, the pyridine nitrogen and carbonyl oxygen would be expected to act as hydrogen bond acceptors, while the cycloheptyl ring could engage in hydrophobic interactions within a binding pocket. MD simulations of the ligand-protein complex can then be used to assess the stability of these interactions over time.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics and QSAR studies are valuable for understanding the relationship between a molecule's structure and its biological activity, and for designing new compounds with improved properties.

QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. For pyridine carboxamide derivatives, QSAR studies have identified key features for their activity. For instance, a 3D-QSAR study on 4-thiazolidinones with a pyridine carboxamide moiety suggested that electron-withdrawing groups on an adjacent phenyl ring were favorable for anti-inflammatory activity researchgate.net. Another QSAR study on pyridine carboxamide derivatives highlighted the importance of descriptors like AlogP (a measure of lipophilicity), the number of hydrogen bond acceptors, and the number of rotatable bonds for antimicrobial activity researchgate.net.

For this compound, a QSAR study involving a series of N-cycloalkylpyridine-2-carboxamides with varying cycloalkyl ring sizes could elucidate the optimal ring size for a specific biological activity. The cycloheptyl group would contribute significantly to the lipophilicity and steric profile of the molecule, which would be important parameters in any QSAR model.

Virtual Screening and Rational Library Design for Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For analogues of this compound, such as other pyridine carboxamide derivatives, virtual screening has been instrumental in identifying initial "hit" compounds for various diseases.

A common approach involves structure-based virtual screening, where the three-dimensional (3D) structure of the target protein is used to dock and score candidate compounds. For instance, in the pursuit of novel inhibitors for the main protease (Mpro) of SARS-CoV-2, a library of over 10,000 compounds was virtually screened, leading to the identification of several carboxamide-containing molecules with inhibitory activity. rsc.org Similarly, a docking-based virtual screen of a large commercial library was successful in identifying new fragment-sized inhibitors of carboxylesterase Notum, a regulator of Wnt signaling. nih.gov

Another powerful strategy is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method uses the chemical structure of known active compounds to identify others in a library with similar properties. A collaborative virtual screening effort to find treatments for visceral leishmaniasis used this approach to probe five proprietary pharmaceutical company libraries. nih.gov This led to a rapid expansion of an imidazo[1,2-a]pyridine (B132010) hit, a related heterocyclic amide structure, improving both its antiparasitic activity and selectivity. nih.gov

These virtual screening campaigns often lead to the rational design of focused libraries of analogues. Once a "hit" is identified, its structure is used as a scaffold for generating a library of related compounds with modifications at specific positions. For this compound, this would involve creating virtual libraries with variations in the cycloheptyl ring (e.g., changing its size or adding substituents) or modifying the pyridine ring to explore the structure-activity relationship (SAR). For example, the rational design of 2-amino-pyrimidine and 2-amino-pyridine amide derivatives has been explored to create multi-functional cholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net

The table below summarizes findings from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors, illustrating how structural modifications can be systematically evaluated.

CompoundStructureUrease Inhibition IC50 (µM)
Rx-6 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide1.07 ± 0.043
Rx-7 pyridine-2-yl-methylene hydrazine carboxamide2.18 ± 0.058
Ortho-Br carbothioamide 2-bromopyridine derivative3.13 ± 0.034
Ortho-Br carboxamide 2-bromopyridine derivative14.49 ± 0.067
Ortho-CH3 carbothioamide 2-methylpyridine derivative6.41 ± 0.023
Ortho-CH3 carboxamide 2-methylpyridine derivative3.41 ± 0.011

This table is adapted from a study on pyridine carboxamide derivatives as urease inhibitors and demonstrates the impact of substituent changes on biological activity. mdpi.com

Predictive Modeling of Molecular Interactions with Biological Systems

Predictive modeling is a crucial component of computational chemistry that aims to forecast the biological activity and physicochemical properties of molecules before they are synthesized. These models are built using data from existing compounds and can significantly de-risk and guide the drug discovery process.

Molecular Docking and Dynamics Simulations:

One of the most common predictive modeling techniques is molecular docking. This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. For pyridine carboxamide analogues, docking studies have been used to understand their interaction with various enzymes. For instance, docking studies of pyridine carboxamide derivatives into the active site of urease revealed key hydrogen bonding and π-π stacking interactions responsible for their inhibitory activity. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. In a study of pyridopyrrolopyrimidine carboxamides as Mpro inhibitors, MD simulations were used to confirm the stability of the compounds within the binding pocket of the enzyme. rsc.org Similarly, MD simulations of thiophene (B33073) carboxamide derivatives, which are bioisosteres of pyridine carboxamides, showed their stable binding within the tubulin-colchicine binding pocket, supporting their potential as anticancer agents. asm.org

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed compounds and to understand which molecular features are important for activity. For example, a 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. rsc.org This model, which had a high correlation coefficient (R² = 0.9181), helped to identify the key structural requirements for their activity against multi-drug-resistant tuberculosis strains. rsc.org

The predictive power of these models is summarized in the table below, which shows the statistical parameters of a 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide analogues.

ParameterValueDescription
0.9181Correlation coefficient for the training set, indicating a strong fit.
0.6745Cross-validation correlation coefficient for the test set, indicating good predictive ability.
SD 0.3305Standard deviation of the model.
RMSE 0.65Root mean square error, indicating the accuracy of predictions.

This table is based on a 3D-QSAR study of imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. rsc.org

Through these computational and theoretical approaches, researchers can build a comprehensive understanding of how a molecule like this compound is likely to behave in a biological system. This predictive power allows for the prioritization of synthetic efforts, ultimately leading to the more efficient discovery of new medicines.

Chemical Reactivity and Derivatization Strategies for N Cycloheptylpyridine 2 Carboxamide

Investigation of Chemical Transformations of the Carboxamide and Pyridine (B92270) Functionalities

The chemical reactivity of N-cycloheptylpyridine-2-carboxamide is primarily associated with the pyridine and carboxamide moieties. The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The carboxamide group offers sites for both nucleophilic and electrophilic reactions, including hydrolysis and reduction.

Pyridine Ring Reactivity:

Electrophilic Aromatic Substitution: The pyridine nitrogen atom deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, and sulfonation challenging. When forced under harsh conditions, substitution typically occurs at the 3-position, as this position is less deactivated compared to the 2- and 4-positions.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack. In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack would preferentially occur at the 4- or 6-positions, especially if a leaving group is present.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Carboxamide Group Reactivity:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield picolinic acid and cycloheptylamine (B1194755). The rate of hydrolysis is influenced by temperature and the concentration of the acid or base.

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield N-(cycloheptylmethyl)pyridin-2-amine.

Dehydration: While not a common reaction for secondary amides, under specific dehydrating conditions, it could potentially lead to the formation of a nitrile derivative, although this is less favorable.

Directed Synthetic Modification and Generation of this compound Analogues

The synthesis of analogues of this compound can be approached by modifying any of its three core components. These modifications are often pursued to explore structure-activity relationships in various chemical and biological contexts.

Modification of the Pyridine Ring:

Substituents can be introduced onto the pyridine ring to modulate the electronic and steric properties of the molecule. This can be achieved by starting with a pre-substituted picolinic acid or by direct functionalization of the pyridine ring of this compound, though the latter can be challenging due to the deactivating effect of the carboxamide group.

Modification Strategy Starting Material Reagents and Conditions Resulting Analogue
Introduction of a 4-chloro group4-Chloropicolinic acidThionyl chloride, then cycloheptylamineN-cycloheptyl-4-chloropyridine-2-carboxamide
Introduction of a 6-methyl group6-Methylpicolinic acidOxalyl chloride, then cycloheptylamineN-cycloheptyl-6-methylpyridine-2-carboxamide
N-OxidationThis compoundm-Chloroperoxybenzoic acid (mCPBA)This compound-N-oxide

Interactive Data Table: Pyridine Ring Analogues Click on a row to highlight the modification.

Modification of the Cycloheptyl Group:

Analogues can be generated by replacing the cycloheptyl group with other cyclic or acyclic alkyl or aryl groups. This is typically achieved by reacting the activated picolinic acid (e.g., acyl chloride) with a different primary amine.

Amine Reactant Resulting Analogue
CyclohexylamineN-cyclohexylpyridine-2-carboxamide
BenzylamineN-benzylpyridine-2-carboxamide
AnilineN-phenylpyridine-2-carboxamide

Interactive Data Table: Amide Substituent Analogues Click on a row to view the corresponding amine reactant.

Modification of the Carboxamide Linker:

The carboxamide bond can be replaced with other functional groups to create isosteres. For example, reduction of the amide can lead to an amine linker, while reaction with a thionating agent like Lawesson's reagent can produce the corresponding thioamide.

Modification Strategy Reagents and Conditions Resulting Analogue
Reduction to an amineLithium aluminum hydride (LiAlH₄)N-(cycloheptylmethyl)pyridin-2-amine
ThionationLawesson's reagentN-cycloheptylpyridine-2-thiocarboxamide

Interactive Data Table: Carboxamide Linker Analogues Click on a row to see the transformation.

Analytical Derivatization Techniques for Enhanced Detection and Separation

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to enhance its detectability in both GC and liquid chromatography (LC).

Strategies for Improved Chromatographic Behavior (e.g., GC, LC)

The relatively low volatility and potential for polar interactions of this compound can pose challenges for GC analysis. Derivatization can address these issues by converting the polar N-H bond of the secondary amide into a less polar group.

Silylation: This is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to derivatize the amide N-H. The resulting perfluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

For LC analysis, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, especially when analyzing low concentrations of the analyte. However, as this compound already possesses a UV-active pyridine ring, this is less critical unless extremely high sensitivity is required. More relevant for LC would be derivatization to improve retention and separation on specific column chemistries.

Derivatization Technique Reagent Purpose for Chromatography
SilylationBSTFA, MSTFAIncrease volatility and thermal stability for GC
AcylationTFAA, PFPAIncrease volatility for GC and enhance ECD response

Interactive Data Table: Chromatographic Derivatization Click on a reagent to see its application.

Methods for Enhanced Spectroscopic Detection and Structural Elucidation

While the inherent spectroscopic properties of this compound (e.g., UV absorbance, NMR signals, mass spectral fragmentation) are used for its primary identification, derivatization can provide additional structural information and enhance detection in certain spectroscopic techniques.

In mass spectrometry (MS), derivatization can lead to more characteristic fragmentation patterns, aiding in structural confirmation. For instance, the mass shift observed upon silylation can confirm the presence of an active hydrogen.

For NMR spectroscopy, while not a common practice for routine analysis, derivatization with a chiral derivatizing agent could be used to distinguish between enantiomers if a chiral center were present in the molecule.

In the context of enhancing spectroscopic detection for quantification, derivatization is more commonly linked to the chromatographic separation method that precedes the detector. For example, the enhanced ionization efficiency of a derivatized analyte in an LC-MS experiment can lead to a lower limit of detection.

Information regarding "this compound" is not available in the searched sources.

Following a comprehensive search of available scientific literature, no specific data or research articles were found pertaining to the coordination chemistry of the compound "this compound." The search included queries aimed at identifying its role as a ligand, the synthesis and characterization of its metal complexes, their structural properties, and potential catalytic applications.

The provided search results contain information on related, but distinct, compounds such as pyridine-2-carboxamide (picolinamide) and other N-substituted derivatives. However, there is no direct mention or study of the N-cycloheptyl variant within these sources.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound “this compound” as requested, because the fundamental research required to address the specified outline does not appear to be publicly available. To create content on this specific molecule would require speculation based on the properties of similar compounds, which would not adhere to the required standards of scientific accuracy.

Coordination Chemistry of N Cycloheptylpyridine 2 Carboxamide

Exploration of N-cycloheptylpyridine-2-carboxamide Complexes in Catalysis

Investigation of Catalytic Reactivity and Selectivity

Research into the catalytic applications of this compound has revealed its utility as a directing group in selective C(sp³)–H bond oxidation reactions. A notable study has demonstrated its effectiveness in a manganese-catalyzed oxidation of the cycloheptyl ring. nih.govacs.org

In this study, the oxidation of this compound (referred to as S12 in the research) was investigated using a manganese catalyst, Mn(TIPS mcp), and hydrogen peroxide (H₂O₂) as the oxidant. The reaction yields a mixture of ketone products resulting from oxidation at different positions on the cycloheptyl ring. The primary products are the ketones formed at the C-3 and C-4 positions.

The selectivity of this reaction, defined as the ratio of the major product (oxidation at C-4) to the sum of all ketone products, was found to be significantly influenced by the electronic properties of the directing group and the solvent. For this compound, a high selectivity of 92% for the C-4 ketone was achieved. nih.govacs.org The ratio of the C-4 ketone (P12-K4) to the C-3 ketone (P12-K3) was determined to be 11.4, highlighting a strong preference for oxidation at the C-4 position. nih.govacs.org

This high selectivity is attributed to the electronic effects of the pyridine (B92270) ring, which can be modulated by the solvent. The study compared the reactivity of this compound with other cycloheptyl derivatives bearing different functional groups. The results underscore the crucial role of the picolinamide (B142947) moiety in directing the oxidation to a specific site on the aliphatic ring.

Table 1: Catalytic Oxidation of this compound

SubstrateCatalystOxidantMajor ProductSelectivity (C-4)Product Ratio (C-4/C-3)
This compoundMn(TIPS mcp)H₂O₂C-4 Ketone92%11.4

Mechanistic Studies of Metal-Catalyzed Reactions with this compound as a Ligand

Detailed mechanistic studies specifically focusing on metal-catalyzed reactions involving this compound as a ligand are not extensively available in the current scientific literature. However, the general mechanism for the manganese-catalyzed C(sp³)–H bond oxidation in which this compound has been successfully employed has been discussed.

The proposed mechanism for the Mn-catalyzed oxidation involves the formation of a potent manganese-oxo species upon reaction of the manganese catalyst with hydrogen peroxide. This high-valent metal-oxo species is believed to be the primary oxidant responsible for the C–H bond activation.

The role of the this compound in this process is primarily that of a directing group. It is hypothesized that the pyridine nitrogen and the amide oxygen can coordinate to the manganese center, although in the specific case of the reported C-H oxidation, the primary role appears to be the electronic influence of the pyridine ring on the remote C-H bonds of the cycloheptyl group. nih.gov The polarity of the solvent can interact with the pyridine nitrogen, leading to a deactivation of the proximal C-H bonds and thereby enhancing the selectivity for oxidation at more remote positions, such as C-4. nih.gov

While the study provides a strong rationale for the observed selectivity based on electronic and solvent effects, specific mechanistic investigations, such as kinetic studies, isolation and characterization of catalytic intermediates involving the this compound ligand, or computational modeling of the reaction pathway with this specific substrate, have not yet been reported. Therefore, a detailed understanding of the ligand's precise role in the catalytic cycle—beyond its function as a directing group influencing substrate reactivity—awaits further research.

Supramolecular Chemistry and Non Covalent Interactions of N Cycloheptylpyridine 2 Carboxamide

Self-Assembly Processes Driven by Non-covalent Forces

The spontaneous organization of molecules into well-defined, stable, and non-covalently linked structures is a hallmark of supramolecular chemistry. For N-cycloheptylpyridine-2-carboxamide and related compounds, this process is primarily driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Analysis of Hydrogen Bonding Networks and Architectures

Hydrogen bonding plays a pivotal role in directing the assembly of pyridine-2-carboxamide derivatives. The amide group (–CONH–) provides a classic hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of robust and directional intermolecular connections. In the crystal structures of related symmetrical pyridine-2-carboxamides, conventional N–H···O hydrogen bonds are observed to link molecules into one-dimensional chains. nih.gov For instance, in N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide), these interactions lead to the formation of one-dimensional chains. nih.gov Similarly, in other cyclic NH carboximides, hydrogen bonding is a dominant feature, leading to either centrosymmetric dimers or ribbon-like structures.

The pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor, further diversifying the potential hydrogen-bonding motifs. This is particularly relevant in the presence of suitable hydrogen bond donors. The interplay between the amide and pyridine functionalities allows for the construction of complex two-dimensional and three-dimensional networks. In the crystal structures of N′-aminopyridine-2-carboximidamide, for example, intermolecular N—H⋯N hydrogen-bonding interactions are key to forming a two-dimensional network. nih.gov

Role of π-π Stacking and Hydrophobic Interactions in Assembly

Complementing the directional influence of hydrogen bonds, π-π stacking interactions between the aromatic pyridine rings are crucial in the assembly of this compound and its analogues. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the stability of the resulting supramolecular structures.

In several pyridine-2-carboxamide derivatives, π-π stacking has been observed to organize the molecules into layered or stepped arrangements. For instance, in N-(4-nitrophenyl)pyridine-2-carboxamide, one-dimensional hydrogen-bonded chains are further organized by π-stacking, leading to a staircase-like progression of molecules with interplanar separations indicative of such interactions. nih.govresearchgate.net The hydrophobic cycloheptyl group in this compound is expected to play a significant role in its self-assembly in aqueous environments through hydrophobic interactions, where the nonpolar cycloalkyl chains would seek to minimize contact with water molecules, driving the aggregation of the molecules.

Host-Guest Chemistry and Molecular Recognition Properties

The specific arrangement of binding sites and the defined shape of this compound make it a potential candidate for applications in host-guest chemistry and molecular recognition. nih.gov These processes rely on the cumulative effect of multiple non-covalent interactions to achieve selective binding of a "guest" molecule by a "host" molecule. nih.govresearchgate.net

Design of Receptors for Specific Substrates utilizing this compound

The combination of a hydrogen-bonding amide linker and an aromatic pyridine unit within the this compound framework provides a versatile platform for the design of synthetic receptors. By modifying the pyridine ring or the cycloheptyl group, it is possible to tune the size, shape, and electronic properties of the binding cavity to achieve recognition of specific guest molecules. For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are recognized as valuable building blocks for creating molecular architectures capable of self-assembly through specific hydrogen-bonding arrays. nih.gov The principles of host-guest chemistry suggest that electrostatic interactions are often crucial for the formation of stable complexes. supradrug.comnih.gov

Studies on Encapsulation and Controlled Release Phenomena

While specific studies on the encapsulation and controlled release properties of this compound are not extensively documented, related systems demonstrate the potential of such molecules in this area. Host-guest complexes, such as those formed by cucurbit[n]urils with drugs like pyrazinamide (B1679903) (a pyridine-2-carboxamide derivative), show that encapsulation can enhance the physical stability of the guest molecule. researchgate.net The formation of such inclusion complexes is often stabilized by hydrophobic interactions and hydrogen bonding between the host and guest. researchgate.net The reversible nature of these non-covalent interactions is key to achieving controlled release of the encapsulated guest, which can be triggered by changes in the environment such as pH, temperature, or the presence of a competitive guest.

Formation of Supramolecular Assemblies and Architectures

The culmination of the non-covalent interactions discussed above leads to the formation of diverse and complex supramolecular assemblies and architectures. These can range from discrete dimers and oligomers to extended one-, two-, and three-dimensional networks. The final architecture is a delicate balance of the strengths and directionalities of the various intermolecular forces at play.

In related pyridine carboxamide systems, the combination of hydrogen bonding and π-π stacking has been shown to result in the formation of 2D supramolecular networks. rsc.org The versatility of the pyridine-2-carboxamide scaffold allows for the synthesis of ligands that can coordinate with metal ions, leading to the formation of coordination polymers with unique structural and functional properties. For instance, new pyridine dicarboxamide ligands have been shown to form mono-, di-, tri-, and tetranuclear copper complexes. rsc.org The resulting crystal structures are often stabilized by a network of hydrogen bonds and other non-covalent interactions.

No Publicly Available Research Found for this compound

Despite a comprehensive search for scientific literature, no specific in vitro biological interaction or mechanistic data for the chemical compound this compound could be located in the public domain.

The planned sections and subsections, including investigations of molecular targets, enzyme inhibition and activation, receptor binding assays, structure-activity relationship (SAR) studies, and mechanistic insights into its cellular and biochemical interactions, all presuppose the existence of published scientific research. Without such data, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

It is possible that this compound is a novel compound that has not yet been the subject of published biological research, or it may be a chemical intermediate for which biological testing has not been a priority. Further research and publication in peer-reviewed scientific journals would be necessary before a detailed article on its biological interactions could be written.

Biological Interactions and Mechanistic Exploration of N Cycloheptylpyridine 2 Carboxamide in Vitro and Target Focused

Mechanistic Insights into Cellular and Biochemical Interactions (Limited to in vitro studies)

Modulation of Cellular Pathways (e.g., Apoptosis, if investigated in cell lines)

Currently, there are no specific in vitro studies detailed in the public domain that investigate the modulation of cellular pathways, such as apoptosis, by N-cycloheptylpyridine-2-carboxamide. Research on related pyridine-2-carboxamide derivatives has shown varied effects on cell proliferation and cell death, often dependent on the other substituents and the cell line being studied. However, direct evidence of this compound inducing or inhibiting apoptosis, or affecting other cellular signaling cascades, is not available in the reviewed scientific literature.

Interaction with Biomolecules (e.g., DNA, specific proteins, in vitro)

Direct in vitro studies on the interaction of this compound with specific biomolecules like DNA or individual proteins are not found in the current body of scientific literature. While many carboxamide-containing compounds are explored for their potential to interact with biological macromolecules, specific binding assays, enzymatic inhibition studies, or DNA interaction analyses for this compound have not been published.

Advanced Analytical Methodologies for Characterizing N Cycloheptylpyridine 2 Carboxamide in Complex Matrices

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation and Identification in Mixtures

Hyphenated chromatographic techniques are indispensable for the analysis of N-cycloheptylpyridine-2-carboxamide in complex mixtures, offering powerful separation coupled with definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides high-resolution separation and structural elucidation. While direct analysis of this compound by GC-MS may be feasible, derivatization might be employed to enhance volatility and improve chromatographic peak shape. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, although it may be of low intensity. libretexts.org The fragmentation pattern is crucial for identification and would likely involve characteristic losses. chemguide.co.uk Common fragmentation pathways for related amide compounds include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty rearrangements if sterically possible. libretexts.orgwhitman.edu For this compound, key fragments would likely arise from the cleavage of the cycloheptyl ring and the amide bond.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. mdpi.com For this compound, reversed-phase liquid chromatography (RPLC) would be a suitable separation technique, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

Coupling the LC system to a mass spectrometer with an electrospray ionization (ESI) source would enable sensitive detection. In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed. Tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantitative analysis and confirmation of identity in complex matrices. nih.govresearchgate.net By selecting the precursor ion and monitoring specific product ions, a highly selective and sensitive analytical method can be developed. nih.gov A similar LC-MS/MS method was developed for the quantitative analysis of N-alkyloxypyridinecarboximidamides, demonstrating good linearity and low limits of detection. nih.gov In the case of a structurally related compound, 4-fluoro-N-[2-[4-(2-methoxylphenyl)piperazino]ethyl]-N-(2-pyridyl)cyclohexane carboxamide (FCWAY), LC-MS was instrumental in identifying its metabolites. nih.govresearchgate.net

Parameter GC-MS LC-MS/MS
Sample Volatility RequiredNot required
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Key Information Fragmentation pattern for structural elucidationPrecursor and product ions for quantification and confirmation
Sensitivity GoodExcellent
Matrix Effects Generally lowerCan be significant, requiring careful method development

Advanced NMR Techniques (e.g., Solid-State NMR, Diffusion NMR, Relaxation Studies) for Dynamic and Solid-State Characterization

Advanced Nuclear Magnetic Resonance (NMR) techniques provide detailed insights into the structure, dynamics, and solid-state properties of this compound that are not accessible through standard one- and two-dimensional solution-state NMR.

Solid-State NMR (SSNMR): SSNMR is a powerful tool for characterizing the structure and dynamics of molecules in the solid state. mdpi.com For this compound, SSNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and SSNMR can identify and characterize these forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. acs.org By analyzing the chemical shifts and through-space interactions (e.g., via 2D correlation experiments), information about the conformation and packing of the molecules in the crystal lattice can be obtained. mdpi.com For cyclic amides, SSNMR has been used to study conformational effects. acs.orgnih.gov

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a solution-state NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. nih.gov This technique can be used to study the interaction of this compound with other molecules in solution, such as proteins or other small molecules. By measuring the diffusion coefficient of the compound in the presence and absence of a binding partner, information about the formation and stoichiometry of complexes can be obtained. The size and shape of the molecule influence its diffusion rate, allowing for the characterization of aggregation or binding events.

Relaxation Studies: NMR relaxation time measurements (T1, T2, and NOE) provide information about the dynamics of molecules in solution. For this compound, measuring the relaxation times of different nuclei (e.g., ¹H, ¹³C) can reveal details about the rotational motion of the molecule as a whole and the internal motions of specific groups, such as the cycloheptyl ring. These studies can help to understand the flexibility of the molecule and how it might interact with its environment.

Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) beyond Basic Identification

While basic spectroscopic methods are used for initial identification, more advanced quantitative applications can provide valuable information about the concentration and specific properties of this compound.

UV-Vis Spectroscopy: Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. For this compound, the pyridine (B92270) ring and the carboxamide group are the principal chromophores. The π → π* and n → π* transitions of these groups will result in characteristic absorption bands in the UV region. A validated UV-Vis spectrophotometric method can be a simple, rapid, and cost-effective way to determine the concentration of the compound in solutions, provided that there are no interfering substances that absorb at the same wavelength. The molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) is a key parameter for quantification.

Fluorescence Spectroscopy: While not all molecules are fluorescent, if this compound or a suitable derivative exhibits fluorescence, this technique can offer very high sensitivity and selectivity for quantitative analysis. mdpi.com The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations. The excitation and emission wavelengths, quantum yield, and fluorescence lifetime are key parameters that can be measured. Environmental factors such as solvent polarity and pH can influence the fluorescence properties, which can also provide information about the molecule's microenvironment. For some pyridine derivatives, fluorescence has been utilized for cell imaging. mdpi.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. rsc.org If this compound is chiral, or if it interacts with a chiral environment (e.g., a protein), CD spectroscopy can be used to probe its stereochemical properties. utexas.edu The technique measures the differential absorption of left and right circularly polarized light. aps.org For a chiral molecule, the CD spectrum is unique to its absolute configuration and conformation. rsc.org This can be used to determine the enantiomeric excess of a sample and to study conformational changes upon binding to a target. nih.gov Even for achiral molecules, induced CD signals can be observed when they bind to a chiral macromolecule.

Technique Principle Information Obtained
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light.Concentration of the compound in solution.
Fluorescence Spectroscopy Measurement of the emission of light from an excited state.Highly sensitive quantification, information about the molecular environment.
Circular Dichroism Measurement of the differential absorption of circularly polarized light.Stereochemical information, enantiomeric purity, conformational changes.

Conclusion and Future Research Trajectories for N Cycloheptylpyridine 2 Carboxamide

Synthesis of Key Academic Research Findings and Contributions

A comprehensive search of academic databases yields no significant research findings or contributions specifically attributed to N-cycloheptylpyridine-2-carboxamide. The literature on related compounds, such as other pyridine (B92270) carboxamides, is extensive, detailing their roles as ligands in supramolecular chemistry and as scaffolds in medicinal chemistry. However, the specific influence of the cycloheptyl group attached to the amide nitrogen in this compound has not been a subject of focused academic study. The compound is listed in several chemical catalogs, and a safety data sheet indicates it is classified as a skin and eye irritant. enamine.net This suggests that while the compound has been synthesized, the detailed findings of this synthesis and its characterization have not been published in the academic domain. The synthesis of a related compound, 3,6-dichloro-N-cycloheptylpyridine-2-carboxamide, is also noted in chemical databases, indicating that the core structure is amenable to modification. chemsrc.com

Basic chemical properties for this compound have been reported by chemical suppliers and are summarized in the table below.

PropertyValue
CAS Number899374-11-9
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol

Identification of Unexplored Research Avenues and Gaps in Current Knowledge

The primary gap in current knowledge is the complete absence of dedicated research on this compound. This presents numerous unexplored avenues for investigation:

Synthesis and Characterization: While the compound is commercially available, detailed, and optimized synthesis routes have not been published. A systematic study of its synthesis, including reaction conditions, yields, and purification methods, would be a foundational contribution. Furthermore, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would provide crucial structural and electronic information.

Physicochemical Properties: There is a lack of data on the fundamental physicochemical properties of this compound. Research is needed to determine its solubility in various solvents, its thermal stability, and its electronic properties. Understanding these characteristics is essential for any potential application.

Coordination Chemistry: Pyridine carboxamides are well-known for their ability to act as ligands for a variety of metal ions. The coordination behavior of this compound is entirely unexplored. Research in this area could involve the synthesis and characterization of its metal complexes, which may exhibit interesting structural, magnetic, or catalytic properties. The steric bulk of the cycloheptyl group could lead to unique coordination geometries and reactivities compared to smaller N-substituted analogs.

Supramolecular Chemistry: The amide and pyridine functionalities of the molecule offer potential for hydrogen bonding and other non-covalent interactions. Investigations into its self-assembly behavior and its ability to form co-crystals or gels could reveal novel supramolecular architectures.

Prognosis for the Development of Novel Functional Materials or Chemical Probes based on this compound (excluding clinical applications)

Given the current lack of research, the prognosis for the development of novel functional materials or chemical probes based on this compound is speculative but holds potential. The development of such applications is entirely dependent on future foundational research.

Functional Materials: If studies on its coordination chemistry reveal interesting photophysical or electronic properties in its metal complexes, these could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or as components of molecular sensors. The cycloheptyl group could enhance the solubility of such complexes in organic matrices, a desirable property for materials processing.

Chemical Probes: The pyridine carboxamide scaffold is a common feature in fluorescent chemical probes. Future research could focus on modifying the this compound structure to incorporate fluorophores. The resulting molecules could then be investigated as probes for detecting specific metal ions or anions. The lipophilicity imparted by the cycloheptyl group might influence the probe's localization within biological or environmental systems, a key aspect of probe design. A custom synthesis of derivatives, such as 4-(benzylamino)-N-cycloheptylpyridine-2-carboxamide, could be a starting point for developing such probes. molport.com

Q & A

Q. What synthetic methodologies are recommended for preparing N-cycloheptylpyridine-2-carboxamide?

Answer: The synthesis of pyridine carboxamide derivatives typically involves coupling reactions between pyridine carboxylic acids and amines. For this compound, a plausible route includes:

  • Step 1 : Activate pyridine-2-carboxylic acid using coupling agents like EDCI or HATU to form an intermediate acyl chloride or active ester.
  • Step 2 : React with cycloheptylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF or THF).
  • Step 3 : Purify via column chromatography or recrystallization.
    Optimization may involve adjusting reaction temperature (e.g., 0–60°C), stoichiometry, or catalysts (e.g., DMAP for nucleophilic assistance). Structural analogs in the evidence highlight the use of similar protocols for related carboxamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and cycloheptyl CH2_2 signals (δ 1.2–2.0 ppm).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and NH deformation bands (~1550 cm1^{-1}).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns.
    Refer to analogous compounds in safety data sheets for benchmark spectral data .

Q. What solubility properties are expected for this compound in common solvents?

Answer: Solubility can be predicted via polarity and functional groups:

  • Polar solvents (DMSO, DMF) : High solubility due to hydrogen bonding with the carboxamide group.
  • Nonpolar solvents (hexane, toluene) : Limited solubility.
  • Moderate polarity (EtOAc, CHCl3_3) : Moderate solubility.
    Experimental validation is recommended using incremental solvent addition under sonication. Safety data for related compounds suggest similar trends .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural conformation of this compound?

Answer:

  • Crystal Growth : Use slow evaporation of a saturated solution in DCM/hexane.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.
  • Refinement : Software like SHELXL refines the structure, confirming the cycloheptyl ring puckering and carboxamide planarity.
    Studies on thienopyridine carboxamides demonstrate this approach for resolving steric effects and hydrogen-bonding networks .

Q. How can computational methods aid in modeling the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions or protein-ligand binding (if bioactive).
  • Docking Studies : Use AutoDock Vina to explore potential biological targets (e.g., enzyme active sites).
    Refer to quantum chemical studies on pyridine derivatives for methodological validation .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Replicate Experiments : Control variables (e.g., purity, solvent, cell lines) to isolate discrepancies.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers.
  • Mechanistic Probes : Use isotopic labeling or knock-out models to validate hypothesized pathways.
    The iterative process described in qualitative research frameworks applies here .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Safety data for structurally similar compounds emphasize these precautions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.